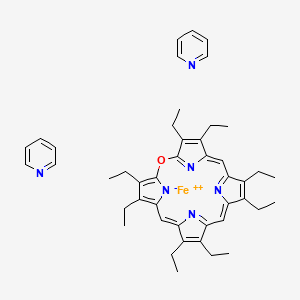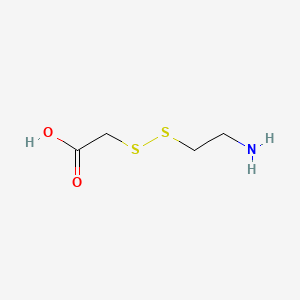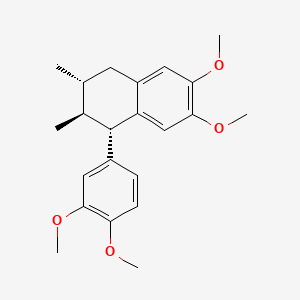![molecular formula C18H10N4 B1231967 quinoxalino[2,3-f][1,10]phenanthroline CAS No. 19535-47-8](/img/structure/B1231967.png)
quinoxalino[2,3-f][1,10]phenanthroline
概要
説明
Dipyrido[3,2-a:2’,3’-c]phenazine is an organic compound known for its unique photophysical properties. It is a deep red crystalline substance that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
作用機序
Target of Action
Dipyrido[3,2-a:2’,3’-c]phenazine, also known as dppz, primarily targets DNA . It has been developed as a photosensitizer for singlet oxygen generation . The compound has also been identified as an inhibitor of NEDD8-activating enzyme (NAE) .
Mode of Action
Dipyrido[3,2-a:2’,3’-c]phenazine interacts with its targets through a process known as intramolecular charge transfer . This process involves the transfer of an electron within the molecule, which is facilitated by the compound’s π-conjugated structure . The compound shows electronic absorption in the red region at a wavelength of around 600 nm .
Biochemical Pathways
The primary biochemical pathway affected by Dipyrido[3,2-a:2’,3’-c]phenazine is the generation of singlet oxygen . Singlet oxygen is a highly reactive form of oxygen that can cause damage to cellular components, such as lipids, proteins, and DNA. The compound’s ability to generate singlet oxygen makes it a valuable tool in photodynamic therapy, a treatment method that uses light to activate a photosensitizing agent, producing reactive oxygen species that can kill cancer cells .
Pharmacokinetics
Its ability to generate singlet oxygen suggests that it may have good bioavailability, as it can effectively interact with biological targets .
Result of Action
The primary result of Dipyrido[3,2-a:2’,3’-c]phenazine’s action is the generation of singlet oxygen . This can lead to oxidative damage in cells, making the compound potentially useful in treatments such as photodynamic therapy . In addition, the compound has been shown to cause significant cytotoxicity in a dose and time-dependent manner .
Action Environment
The action of Dipyrido[3,2-a:2’,3’-c]phenazine can be influenced by various environmental factors. For example, the compound’s ability to generate singlet oxygen is dependent on the presence of light, as it acts as a photosensitizer . Therefore, the efficacy of the compound may be influenced by factors such as light intensity and wavelength .
準備方法
Synthetic Routes and Reaction Conditions
Dipyrido[3,2-a:2’,3’-c]phenazine can be synthesized through several methods. One common approach involves the reaction of 1,10-phenanthroline-5,6-dione with 2,3-diaminopyridine under reflux conditions in ethanol. The reaction typically proceeds with the formation of a deep red precipitate, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Dipyrido[3,2-a:2’,3’-c]phenazine are not widely documented, the synthesis generally follows similar principles to laboratory methods, with optimizations for scale-up. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to enhance yield and efficiency .
化学反応の分析
Types of Reactions
Dipyrido[3,2-a:2’,3’-c]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often involving the use of oxidizing agents such as potassium permanganate.
Reduction: Photolysis in ethanol solution leads to the formation of 9,14-dihydrodipyridophenazine.
Substitution: Arylic substitution on the phenazine ring can be achieved using Suzuki-type coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Photolysis in ethanol.
Substitution: Palladium-catalyzed Suzuki coupling reactions.
Major Products
Oxidation: Various oxidized derivatives.
Reduction: 9,14-dihydrodipyridophenazine.
Substitution: Substituted dipyridophenazine derivatives with different functional groups
科学的研究の応用
Dipyrido[3,2-a:2’,3’-c]phenazine has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
Phenazine: A simpler structure with similar redox properties but lacks the extended conjugation of Dipyrido[3,2-a:2’,3’-c]phenazine.
1,10-Phenanthroline: Shares the phenanthroline core but does not have the same photophysical properties.
Bipyridine: Another ligand used in coordination chemistry but with different electronic properties.
Uniqueness
Dipyrido[3,2-a:2’,3’-c]phenazine is unique due to its extended conjugation, which enhances its photophysical properties, making it particularly useful in applications requiring strong light absorption and emission. Its ability to intercalate into DNA and act as a photosensitizer also sets it apart from simpler phenazine derivatives .
特性
IUPAC Name |
quinoxalino[2,3-f][1,10]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQAWSJMUYMNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dppz and its metal complexes are known to interact with DNA, primarily through intercalation. [, , , , , ] The planar, aromatic structure of dppz allows it to insert itself between the base pairs of the DNA double helix. [, , , ]
A: Dppz exhibits a "light switch" effect upon binding to DNA. Its fluorescence is significantly enhanced in the hydrophobic environment of the DNA helix compared to its weak emission in aqueous solutions. [, , ]
A: Dppz complexes, particularly those with Ru(II), can induce DNA damage upon irradiation with visible light. [, , ] This photoinduced damage is attributed to a combination of guanine oxidation and the generation of reactive oxygen species (ROS), such as singlet oxygen (1O2). [, ]
ANone: The molecular formula of dppz is C18H10N4, and its molecular weight is 282.31 g/mol.
A: The structure of dppz is confirmed using various spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Single-crystal X-ray analysis is also utilized to determine the solid-state structure of dppz and its metal complexes. [, , , ]
A: Dppz exhibits characteristic absorption bands in the UV-visible region, typically around 300-400 nm, attributed to π-π* transitions. [, ] Additionally, it shows relatively weak fluorescence in solution but displays enhanced emission upon intercalation into DNA. [, ]
A: Yes, dppz complexes have been successfully conjugated to biocompatible carriers like Peptide Nucleic Acids (PNA) for potential applications in biosensing and drug delivery. [, ]
A: Density functional theory (DFT) calculations are widely used to study the electronic structure, molecular orbitals, and spectroscopic properties of dppz and its metal complexes. [, , , , , , ] TD-DFT calculations, in particular, help rationalize the observed absorption and emission properties. [, , , ]
A: The provided articles primarily focus on understanding the fundamental photophysical and DNA-binding properties of dppz complexes. While QSAR studies are not explicitly discussed, several articles investigate the impact of structural modifications on the activity of dppz complexes, laying the groundwork for future QSAR model development. [, , , ]
A: Modifications to the dppz framework, like the introduction of electron-donating or -withdrawing groups, significantly impact the photophysical and electrochemical properties of the resulting metal complexes. [, , , , , , ] For instance, introducing electron-donating groups generally red-shifts the absorption and emission wavelengths. [, , ]
A: The choice of ancillary ligands alongside dppz significantly influences the complex's overall properties. For example, using bulky ancillary ligands can enhance the photodissociation of labile ligands like pyridine from Ru(II) dppz complexes. [] Additionally, the ancillary ligands can influence the complex's lipophilicity, cellular uptake, and interactions with biological targets. [, ]
A: Yes, extending the aromatic system of dppz, for example, by incorporating a benzo[i] moiety to form benzo[i]dipyrido[3,2-a:2',3'-c]phenazine (dppn), generally enhances the DNA binding affinity of the resulting metal complexes. [, , , ] This increased affinity is attributed to stronger π-π stacking interactions with DNA base pairs. [, ]
A: Researchers have explored several strategies to enhance the biopharmaceutical properties of dppz complexes. These include conjugation to biocompatible carriers like PNA, [, ] incorporating sugar moieties to improve cellular uptake, [] and modifying the ancillary ligands to modulate lipophilicity and solubility. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(10-Methyl-8-phenyl-6-phenylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B1231885.png)
![6,10-Dimethyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B1231886.png)
![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[(phenylmethyl)amino]ethyl] ester](/img/structure/B1231887.png)
![2-[[4-(2-Methoxyphenyl)sulfonyl-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1231889.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1231890.png)








